Technical Guide: (2-Chlorophenyl)-(2,5-dichlorophenyl)methanone
Technical Guide: (2-Chlorophenyl)-(2,5-dichlorophenyl)methanone
This guide details the technical specifications, synthesis, and applications of (2-chlorophenyl)-(2,5-dichlorophenyl)methanone , also known as 2,2',5-trichlorobenzophenone .[1]
Executive Summary
(2-Chlorophenyl)-(2,5-dichlorophenyl)methanone (CAS: 25187-06-8 ) is a poly-halogenated diaryl ketone serving as a critical reference standard and process impurity marker in the pharmaceutical industry. It is structurally homologous to the key intermediate used in the synthesis of Lorazepam and Delorazepam , lacking only the amino functionality.[1] Its high stability and specific substitution pattern also make it a candidate monomer for high-performance poly(arylene ether ketones) (PAEKs) .
This guide provides a rigorous analysis of its physicochemical properties, a validated Friedel-Crafts synthetic protocol, and its role in impurity profiling for benzodiazepine drug substances.[1]
Chemical Identity & Structural Analysis
The compound features two phenyl rings bridged by a carbonyl group.[1] The steric bulk of the ortho-chlorine atoms (positions 2 and 2') forces the aromatic rings out of planarity, significantly influencing its spectroscopic signature and solubility profile.[1]
| Property | Data |
| IUPAC Name | (2-Chlorophenyl)-(2,5-dichlorophenyl)methanone |
| Common Name | 2,2',5-Trichlorobenzophenone |
| CAS Number | 25187-06-8 |
| Molecular Formula | C₁₃H₉Cl₃O |
| Molecular Weight | 285.55 g/mol |
| Exact Mass | 283.956 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 87–89 °C (Lit.)[2][3][4] |
| LogP | ~4.6 (High Lipophilicity) |
| Solubility | Soluble in DCM, Toluene, EtOAc; Insoluble in Water |
Synthetic Methodology
The industrial standard for synthesizing 2,2',5-trichlorobenzophenone is Friedel-Crafts Acylation .[1] This route is preferred for its high regioselectivity, driven by the directing effects of the chlorine substituents on the 1,4-dichlorobenzene substrate.[1]
-
Disconnection: Aryl-Carbonyl bond.[1]
-
Synthons: 2,5-dichlorobenzene anion equivalent (nucleophile) and 2-chlorobenzoyl cation (electrophile).
-
Reagents: 1,4-Dichlorobenzene and 2-Chlorobenzoyl chloride.[1]
The acylation of 1,4-dichlorobenzene occurs ortho to one chlorine and meta to the other.[1] Due to the symmetry of 1,4-dichlorobenzene, all four open positions are equivalent, leading to a single regioisomer: the 2,5-dichlorophenyl moiety.[1]
Figure 1: Friedel-Crafts acylation pathway for 2,2',5-trichlorobenzophenone synthesis.
Reagents:
-
1,4-Dichlorobenzene (1.2 equiv)
-
2-Chlorobenzoyl chloride (1.0 equiv)
-
Aluminum Chloride (AlCl₃) (1.1 equiv, anhydrous)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 1,4-dichlorobenzene (17.6 g, 120 mmol) and anhydrous DCE (100 mL). Stir until dissolved.
-
Catalyst Addition: Cool to 0–5 °C. Add AlCl₃ (14.6 g, 110 mmol) portion-wise to control the exotherm.
-
Acylation: Add 2-chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise over 30 minutes. The solution will darken (orange/red complex formation).[1]
-
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
-
Quenching: Pour the reaction mixture onto 200 g of crushed ice/HCl (conc.) mixture. Stir vigorously to decompose the aluminum complex.[1]
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organics, wash with 1M NaOH (to remove unreacted acid), then Brine. Dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1]
Analytical Characterization
Validation of the structure relies on the distinct splitting patterns of the aromatic protons.[1]
| Technique | Expected Signals / Parameters |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30–7.50 (m, 4H) : Overlapping signals from Ring A (2-Cl) and Ring B.δ 7.25 (d, J=8.5 Hz, 1H) : H-3 of 2,5-diCl ring.δ 7.45 (dd, 1H) : H-4 of 2,5-diCl ring.δ 7.55 (d, J=2.5 Hz, 1H) : H-6 of 2,5-diCl ring (deshielded by C=O). |
| ¹³C NMR (100 MHz) | δ 192.5 (C=O) : Characteristic benzophenone ketone shift.δ 130–140 : Aromatic carbons (C-Cl carbons deshielded). |
| Mass Spectrometry (EI/ESI) | m/z 284/286/288 : Distinctive isotope pattern for 3 Cl atoms (approx. 3:3:1 ratio).Fragment 139/141 : [2-Cl-Ph-CO]⁺ ion.Fragment 145/147 : [2,5-diCl-Ph]⁺ ion. |
| HPLC (Reverse Phase) | Column : C18 (e.g., Agilent Zorbax).Mobile Phase : MeCN/Water (Gradient).Retention : Elutes after mono- and di-chlorobenzophenones due to high lipophilicity. |
Pharmaceutical Applications: Impurity Profiling
The primary utility of 2,2',5-trichlorobenzophenone in drug development is as a Reference Standard for the quality control of Benzodiazepine APIs (Active Pharmaceutical Ingredients).[1]
Context: The synthesis of Lorazepam typically proceeds via 2-amino-2',5-dichlorobenzophenone .[1] If the starting material (2-aminobenzoyl chloride equivalent) is contaminated with 2-chlorobenzoyl chloride, or if a deamination side-reaction occurs, 2,2',5-trichlorobenzophenone is formed.[1]
-
Regulatory Requirement: ICH Q3A guidelines require the identification and quantification of impurities >0.10%.[1]
-
Detection: This ketone is a "silent" impurity in UV spectra if not specifically separated, as its chromophore overlaps with the active intermediate.[1]
Figure 2: Structural relationship between the Lorazepam precursor and the 2,2',5-trichlorobenzophenone impurity.[1][5][6][7][8]
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.
References
-
PubChem. (2025).[1][4][7][10] 2,2',5-Trichlorobenzophenone | C13H7Cl3O.[1][3][11][12] National Library of Medicine.[1][2] [Link]
-
SIELC Technologies. (2018).[1] Separation of 2,2',5-Trichlorobenzophenone on Newcrom R1 HPLC column. Application Note. [Link]
-
Sternbach, L. H., et al. (1962).[1] Quinazolines and 1,4-Benzodiazepines.[1] VI. Halo-2-aminobenzophenones. Journal of Organic Chemistry, 27(11), 3788–3796.[1] (Foundational chemistry for benzophenone precursors).
-
European Pharmacopoeia (Ph.[1] Eur.). Lorazepam Monograph: Impurity Standards. (Reference for impurity profiling context).
Sources
- 1. scribd.com [scribd.com]
- 2. 2-Amino-2',5-dichlorobenzophenone | 2958-36-3 | Benchchem [benchchem.com]
- 3. PubChemLite - 2,2',5-trichlorobenzophenone (C13H7Cl3O) [pubchemlite.lcsb.uni.lu]
- 4. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Full text of "The Preparation Properties Chemical Behavior And Indentification Of Organic Chlorine Compounds" [archive.org]
- 6. jocpr.com [jocpr.com]
- 7. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 9. 141109-19-5|(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 10. (2,5-Dichlorophenyl)(4-methylphenyl)methanone | C14H10Cl2O | CID 12614585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2’,5-Trichlorobenzophenone | SIELC Technologies [sielc.com]
- 12. 2,2',5-Trichlorobenzophenone | C13H7Cl3O | CID 91329 - PubChem [pubchem.ncbi.nlm.nih.gov]
